molecular formula C8H4Cl2N2O2 B12470044 (3E)-4,6-dichloro-3-(hydroxyimino)-2,3-dihydro-1H-isoindol-1-one

(3E)-4,6-dichloro-3-(hydroxyimino)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12470044
M. Wt: 231.03 g/mol
InChI Key: XIMFIADBXUJUEI-UHFFFAOYSA-N
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Description

(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a hydroxyimino group attached to an isoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4,6-dichloro-3-(hydroxyimino)-2H-isoindol-1-one typically involves the reaction of 4,6-dichloro-2H-isoindol-1-one with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in a solvent such as pyridine, and the mixture is heated to facilitate the formation of the hydroxyimino group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Scientific Research Applications

(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-4,6-dichloro-3-(hydroxyimino)-2H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one is unique due to the presence of both chlorine atoms and a hydroxyimino group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

4,6-dichloro-3-nitroso-2H-isoindol-1-ol

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-4-6(5(10)2-3)7(12-14)11-8(4)13/h1-2,11,13H

InChI Key

XIMFIADBXUJUEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C(NC(=C21)O)N=O)Cl)Cl

Origin of Product

United States

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